2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C20H21BO2 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It can be used as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl acetals, contributing to organic synthesis processes (Shimizu, Kawanishi, Mizota, & Hachiya, 2010).
It serves as an allylating reagent for preparing homoallylic alcohols and amines, which are important intermediates in organic chemistry (Ramachandran & Gagare, 2010).
This compound is recognized as a new bifunctional building block for combinatorial chemistry, enhancing the development of diverse chemical libraries (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
It exhibits inhibitory activity against serine proteases including thrombin, making it useful in biochemical and pharmacological research (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
This compound is also utilized as a general propargylation reagent for various scientific research applications, especially in organic synthesis (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
It acts as a raw substitute material in the synthesis of specific organic compounds, contributing to the diversity of organic synthesis (Liao, Liu, Wang, & Zhou, 2022).
The compound finds applications in chemical and biological research due to its utility in the synthesis of benzyloxycyanophenylboronic esters (El Bialy, Abd El Kader, & Boykin, 2011).
Its polymerization leads to materials with bright fluorescence emission, useful in material science and nanotechnology (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007).
Additionally, it is involved in coupling reactions for synthesizing various organic compounds (Kurotobi, Tabata, Miyauchi, Murafuji, & Sugihara, 2002).
It is used in the synthesis of arenes through Pd-catalyzed borylation, adding to its versatility in organic synthesis (Takagi & Yamakawa, 2013).
The polymerization of this compound leads to nanoparticles with enhanced brightness and tunable fluorescence, valuable in the fields of material science and photonics (Fischer, Baier, & Mecking, 2013).
properties
IUPAC Name |
2-anthracen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-10-9-16-11-14-7-5-6-8-15(14)12-17(16)13-18/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGAEOZJPSSSIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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